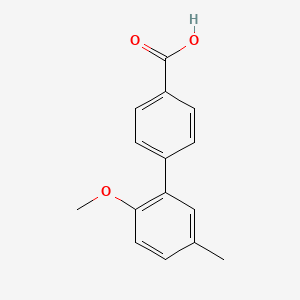

4-(2-METHOXY-5-METHYLPHENYL)BENZOIC ACID

Description

Properties

IUPAC Name |

4-(2-methoxy-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-8-14(18-2)13(9-10)11-4-6-12(7-5-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMQXIMMGHIXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680717 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181269-37-3 | |

| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-5-methylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-5-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products:

Oxidation: Formation of 4-(2-carboxy-5-methylphenyl)benzoic acid.

Reduction: Formation of 4-(2-methoxy-5-methylphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a crucial building block in organic synthesis, facilitating the formation of complex molecules through reactions such as the Suzuki–Miyaura coupling . This reaction is pivotal for creating carbon-carbon bonds, which are fundamental in constructing diverse organic compounds.

Reactivity and Derivatives

- The presence of methoxy and methyl groups enhances its reactivity, allowing for various substitution reactions. These derivatives can lead to compounds with enhanced biological and chemical properties.

Biological Research

Antimicrobial and Anti-inflammatory Properties

- 4-(2-Methoxy-5-methylphenyl)benzoic acid has been investigated for its potential antimicrobial and anti-inflammatory activities. Studies have indicated that compounds with similar structures exhibit significant biological activities, suggesting that this compound may also possess therapeutic potential .

Pharmaceutical Development

- The compound is being explored in drug development, particularly for its ability to modulate biological targets such as enzymes and receptors. This modulation could lead to the design of new pharmaceuticals aimed at treating inflammatory diseases and other health conditions .

Industrial Applications

Advanced Materials Production

- In industrial settings, this compound is utilized in the production of advanced materials including polymers and liquid crystals. Its unique properties make it suitable for applications requiring specific thermal and mechanical characteristics.

Coatings and Specialty Chemicals

- The compound's versatility extends to the production of specialty chemicals and coatings, where its chemical stability and reactivity are advantageous for developing high-performance materials .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity comparable to traditional steroidal anti-inflammatories but with fewer side effects. This suggests a promising avenue for developing safer anti-inflammatory drugs .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted methods that improved yield and purity through novel synthetic routes. This optimization is critical for industrial applications where cost-effectiveness and product quality are paramount .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-methoxy-5-methylphenyl)benzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and inferred functional roles.

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, ’s nitro group (-NO₂) is strongly electron-withdrawing, which may enhance electrophilic reactivity . R2C () contains an amino (-NH-) bridge, enabling hydrogen bonding and interaction with biological targets (e.g., enzymes or receptors) .

R2C (MW 335.36) and ’s derivatives (MW 443.43) exhibit higher complexity, likely tailored for specialized roles such as kinase inhibitors or photoactive agents .

Solubility and Bioavailability: The target compound’s moderate polarity (due to -OCH₃ and -COOH) may favor solubility in polar aprotic solvents. R2C’s phenoxy and amino groups could enhance lipid solubility, improving membrane permeability in drug design .

Research Findings and Functional Implications

While direct studies on this compound are absent in the provided evidence, insights from analogs highlight critical trends:

- Medicinal Chemistry: Amino-substituted benzoic acids (e.g., R2C) are frequently employed in drug discovery due to their ability to mimic natural substrates or inhibit enzymes .

- Material Science : Nitro- and ester-containing derivatives () may serve as UV absorbers or intermediates in polymer synthesis .

- Synthetic Utility : The target compound’s balanced substituent profile positions it as a versatile building block for further functionalization, such as coupling reactions or esterification.

Biological Activity

4-(2-Methoxy-5-methylphenyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. Its structure features a methoxy group and a methyl group on the phenyl ring, which influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound can be synthesized through various organic reactions, including oxidation and substitution reactions. These reactions can yield derivatives with altered biological properties, making it a versatile building block in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both methoxy and methyl groups enhances its binding affinity and specificity, which may modulate the activity of various biological pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The specific mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer activity of this compound. For instance, it has demonstrated significant antiproliferative effects on several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various derivatives of this compound, compounds were tested against K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity compared to standard chemotherapeutics like imatinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | K562 | 2.27 |

| Derivative B | HeLa | 1.42 |

| Imatinib | K562 | <1.0 |

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a significant reduction in edema and pro-inflammatory cytokine levels when treated with this compound compared to control groups .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-(2-methoxy-5-methylphenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) followed by hydrolysis of ester intermediates to yield the carboxylic acid group. For example, a benzoic acid derivative with methoxy and methyl substituents can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, as seen in analogous compounds . Optimization includes:

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d solvent) identify substituent positions and verify aromatic proton environments .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 217–220°C) indicate crystallinity and purity .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Engineering Controls : Use fume hoods to manage airborne concentrations and avoid inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Measures : Install eyewash stations and showers; decontaminate exposed skin immediately .

- Waste Disposal : Segregate contaminated clothing and solvents for hazardous waste processing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to active sites (e.g., dopamine D2 or serotonin 5-HT3 receptors) .

- QSAR Studies : Correlate substituent electronic effects (methoxy, methyl groups) with bioactivity using Hammett constants .

- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales in physiological conditions .

Q. What experimental strategies resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

- Standardized Protocols : Use identical solvents (e.g., DMSO-d) and NMR calibration standards to minimize variability .

- Cross-Validation : Compare NMR, IR, and X-ray crystallography data to confirm structural assignments .

- Batch Analysis : Replicate synthesis and characterization under controlled conditions to identify batch-specific anomalies .

Q. How can the compound’s stability and solubility be systematically evaluated for pharmacological applications?

Methodological Answer:

- Solubility Profiling : Use shake-flask methods at varying pH (1.2–7.4) to simulate gastrointestinal and plasma conditions .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and oxidative stress (HO) to identify degradation pathways .

- HPLC-MS Monitoring : Track degradation products and quantify half-life under accelerated conditions .

Q. What kinetic and thermodynamic parameters should be measured to optimize its synthesis?

Methodological Answer:

- Reaction Kinetics : Use in situ FTIR or NMR to monitor intermediate formation and calculate rate constants .

- Thermodynamic Profiling : DSC/TGA analyzes thermal stability and phase transitions .

- Activation Energy : Apply the Arrhenius equation to temperature-dependent reaction rates for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.